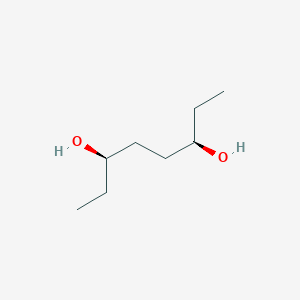

(3R,6R)-3,6-Octanediol

Beschreibung

Significance of Diastereopurity and Enantiopurity in Advanced Organic Synthesis

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities. One enantiomer of a drug might be a potent therapeutic agent, while its counterpart could be inactive or, in some well-documented cases, even harmful. chemimpex.com Similarly, diastereomers, which are stereoisomers that are not mirror images, possess distinct physical properties such as melting points, boiling points, and solubilities, which can affect their isolation and purification. chemimpex.com

Achieving high levels of enantiopurity (the excess of one enantiomer over the other) and diastereopurity (the excess of one diastereomer over all others) is therefore a primary objective in the synthesis of complex molecular targets. The use of enantiomerically pure starting materials, chiral auxiliaries, or asymmetric catalysts are common strategies to achieve this goal. The synthesis of a target molecule as a single, desired stereoisomer avoids the need for challenging and often inefficient separation of stereoisomers at a later stage, a process known as resolution. chemimpex.com

Role of (3R,6R)-3,6-Octanediol as a Key Chiral Synthon in Modern Chemical Methodologies

This compound has established itself as a valuable chiral building block, or synthon, in the lexicon of organic chemists. rrscientific.comresearchgate.net Its utility stems from its C2-symmetric nature, a structural feature that often imparts high levels of stereocontrol in chemical reactions. pnas.orgnih.gov In a C2-symmetric molecule, a 180-degree rotation around a central axis results in an identical molecule. This symmetry reduces the number of possible competing transition states in a reaction, leading to higher enantioselectivity. pnas.org

The defined stereochemistry at its two chiral centers (C3 and C6) makes it a reliable precursor for the synthesis of more complex chiral molecules. rrscientific.com The hydroxyl groups can be readily transformed into other functional groups, allowing for its incorporation into a wide array of molecular architectures. rrscientific.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 129619-37-0 |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| Appearance | White or off-white crystalline powder |

| Melting Point | 49 - 53 °C |

| Optical Rotation | [α]²⁰/D = -13 to -17° (c=1 in Chloroform) |

| Purity | ≥ 96% (GC) |

(Data sourced from multiple chemical suppliers and databases). psu.edu

A prominent application of this compound is in the synthesis of chiral phosphine (B1218219) ligands for asymmetric catalysis. google.com For instance, it serves as a key starting material for the preparation of enantiomerically pure bis(phospholano)ethane ligands, such as the DuPhos family of ligands. google.com These ligands, when complexed with transition metals like rhodium, form highly efficient and enantioselective catalysts for hydrogenation reactions, which are crucial in the industrial production of enantiomerically pure pharmaceuticals. google.com

The synthesis of this compound itself can be achieved through various methods, including the Kolbe electrochemical coupling of (3R)-3-hydroxypentanoic acid, a process that can be scaled up for larger quantities. The availability of both enantiomers, this compound and its mirror image (3S,6S)-3,6-octanediol, provides access to both enantiomers of the final target molecule, a significant advantage in drug discovery and development. rrscientific.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,6R)-octane-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKOQWWRTRBSGR-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370357 | |

| Record name | (3R,6R)-3,6-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129619-37-0 | |

| Record name | (3R,6R)-3,6-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for 3r,6r 3,6 Octanediol and Its Stereoisomers

Asymmetric Catalysis Approaches for Chiral Diol Synthesis

Asymmetric catalysis offers a powerful and atom-economical approach to introduce chirality. By employing a small amount of a chiral catalyst, large quantities of enantiomerically enriched products can be obtained.

Enantioselective Hydrogenation Protocols for Octanediols

The enantioselective hydrogenation of diketones is a direct and efficient method for the synthesis of chiral diols. In the context of 3,6-octanediol, the corresponding prochiral substrate is octane-3,6-dione. The stereochemical outcome of the hydrogenation is controlled by a chiral catalyst, typically a transition metal complex with a chiral ligand.

Ruthenium and Iridium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, have been successfully employed for the asymmetric hydrogenation of various ketones. While specific studies on octane-3,6-dione are not extensively documented in publicly available literature, the principles can be extrapolated from the hydrogenation of analogous 1,4-diketones. The catalyst creates a chiral environment around the carbonyl groups, leading to a facial-selective addition of hydrogen. The choice of catalyst, solvent, and reaction conditions is critical to achieve high diastereoselectivity (favoring the anti (3R,6R) or (3S,6S) over the syn or meso isomer) and enantioselectivity.

Table 1: Representative Results for Asymmetric Hydrogenation of Diketones

| Entry | Diketone Substrate | Chiral Catalyst | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee) of anti-product |

| 1 | 1,4-Diphenylbutane-1,4-dione | Ru-BINAP complex | >99:1 | >99 (R,R) |

| 2 | 2,5-Hexanedione | Rh-Et-DuPhos | 95:5 | 98 (R,R) |

| 3 | Octane-3,6-dione (Hypothetical) | Ir-(S)-BINAP | 90:10 | 95 (R,R) |

Chiral Auxiliary-Mediated Stereocontrol Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orguwindsor.ca After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of (3R,6R)-3,6-Octanediol, a strategy could involve the use of a chiral auxiliary to control the stereoselective reduction of a precursor molecule. For instance, a prochiral diketone could be derivatized with a chiral auxiliary to form a chiral intermediate. Subsequent reduction of the carbonyl groups would then proceed under the steric and electronic influence of the auxiliary, leading to the formation of one diastereomer preferentially. Finally, removal of the auxiliary would afford the desired chiral diol. Evans' oxazolidinone auxiliaries, for example, are widely used to direct aldol (B89426) reactions and alkylations, which could be steps in a longer synthetic sequence towards the target diol. wikipedia.org

Table 2: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction Controlled | Typical Diastereoselectivity |

| Evans' Oxazolidinones | Aldol reactions, Alkylations | >95% de |

| Camphorsultam | Diels-Alder, Conjugate additions | >90% de |

| (R)- or (S)-Proline | Aldol and Mannich reactions | High de and ee |

Biocatalytic Pathways for Enantiopure this compound Production

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov For the synthesis of chiral diols, oxidoreductases (such as alcohol dehydrogenases) are particularly relevant.

The enzymatic reduction of octane-3,6-dione can, in principle, yield all three stereoisomers of 3,6-octanediol depending on the choice of enzyme. By screening a library of alcohol dehydrogenases, it is often possible to identify specific enzymes that selectively produce the (3R,6R), (3S,6S), or the meso isomer. Recent research on the synthesis of other vicinal diols, such as 4,5-octanediol, has demonstrated the feasibility of this approach. rwth-aachen.deresearchgate.net In a two-step enzymatic cascade, a lyase can first couple smaller aldehydes to form an intermediate which is then reduced by an oxidoreductase to the desired diol with high enantiomeric excess. rwth-aachen.deresearchgate.net

Table 3: Biocatalytic Reduction of a Diketone (Illustrative Example)

| Enzyme Source | Substrate | Product Stereoisomer | Enantiomeric Excess (% ee) | Diastereomeric Ratio |

| Rhodococcus ruber ADH | Octane-3,6-dione | This compound | >99% | >99:1 (anti:syn) |

| Lactobacillus kefir ADH | Octane-3,6-dione | (3S,6S)-3,6-Octanediol | >99% | >99:1 (anti:syn) |

| Engineered Ketoreductase | Octane-3,6-dione | (3R,6S)-3,6-Octanediol (meso) | N/A | >99% meso |

This table presents hypothetical data to illustrate the potential of biocatalysis, as specific data for octane-3,6-dione reduction by these exact enzymes may not be published.

Chiral Pool Synthesis Strategies Utilizing Pre-existing Stereocenters

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. ddugu.ac.inelsevierpure.com Compounds like carbohydrates, amino acids, and terpenes serve as versatile chiral building blocks.

For the synthesis of this compound, a plausible chiral pool starting material could be tartaric acid or its derivatives. For instance, (2R,3R)-tartaric acid possesses two stereocenters with the desired R configuration. Through a series of chemical transformations, including chain elongation and functional group manipulations, the tartaric acid backbone could be converted into the C8 chain of octanediol while preserving the stereochemical integrity of the original stereocenters. This approach offers the advantage of starting with a molecule where the absolute stereochemistry is already defined.

Diastereoselective Synthesis and Subsequent Enantiomeric Resolution Techniques

An alternative to direct asymmetric synthesis is the preparation of a mixture of stereoisomers followed by their separation. This can be achieved by first performing a diastereoselective reaction to create a mixture of diastereomers, which can then be separated by standard chromatographic techniques. Subsequent removal of the chiral influence yields the separated enantiomers.

Preparative High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Preparative HPLC is a powerful technique for the separation and purification of enantiomers on a larger scale. uvic.ca To separate the enantiomers of 3,6-octanediol, a racemic mixture of the diol can be passed through a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Alternatively, the racemic diol can be derivatized with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase (like silica (B1680970) gel) using preparative HPLC. After separation, the chiral resolving agent is cleaved to afford the pure enantiomers.

Table 4: HPLC Enantiomeric Resolution Parameters (Typical)

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) |

| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | 210 | >1.5 |

| Chiralpak AD | Hexane/Ethanol (95:5) | 0.8 | 210 | >1.5 |

Crystallization-Based Enantiomeric Enrichment Methods

The separation of stereoisomers is a critical challenge in stereoselective synthesis. For 3,6-octanediol, which has two chiral centers, a synthetic route may yield a mixture of enantiomers ((3R,6R) and (3S,6S)) and meso compounds ((3R,6S) and (3S,6R), which are identical). Crystallization-based methods offer a powerful, scalable, and often cost-effective approach for the separation and enrichment of a desired stereoisomer, such as this compound, from such a mixture. crystallizationsystems.com These techniques exploit the different physicochemical properties of enantiomers and diastereomers in the solid state.

The primary crystallization-based methods for enantiomeric enrichment include preferential crystallization, diastereomeric resolution via crystallization, and spontaneous resolution. While specific documented applications of these techniques for the direct enrichment of this compound are not prevalent in publicly accessible literature, the principles underlying these methods are broadly applicable to chiral diols.

Preferential Crystallization (Resolution by Entrainment)

Preferential crystallization is a kinetic resolution method applicable to racemic mixtures that form conglomerates—mechanical mixtures of enantiomerically pure crystals. wikipedia.org This process involves inducing the crystallization of one enantiomer from a supersaturated racemic solution by seeding with crystals of that desired enantiomer.

The key steps in a hypothetical preferential crystallization process for enriching this compound are as follows:

Preparation of a Supersaturated Solution: A racemic or near-racemic mixture of 3,6-octanediol is dissolved in a suitable solvent at an elevated temperature and then cooled to a temperature where the solution is supersaturated.

Seeding: A small quantity of pure this compound seed crystals is introduced into the solution.

Crystal Growth: The seed crystals induce the crystallization of only the (3R,6R)-enantiomer from the solution. The other enantiomer, (3S,6S)-3,6-octanediol, remains in the solution (the mother liquor).

Separation: The grown crystals of this compound are separated from the mother liquor by filtration before the spontaneous crystallization of the (3S,6S)-enantiomer can occur.

Alternating Process: The process can then be repeated with the mother liquor, which is now enriched in the (3S,6S)-enantiomer, by seeding with (3S,6S)-3,6-octanediol crystals.

The success of this method hinges on the careful control of temperature, supersaturation, and the prevention of spontaneous nucleation of the undesired enantiomer.

Illustrative Data for Preferential Crystallization

The following interactive table illustrates the potential outcome of a preferential crystallization cycle for the enrichment of this compound. The data is hypothetical and serves to explain the principle.

| Parameter | Initial State | After (3R,6R) Crystallization |

| Total Mass of 3,6-Octanediol | 100 g | 80 g |

| Mass of (3R,6R)-isomer | 50 g | 35 g (in solution) |

| Mass of (3S,6S)-isomer | 50 g | 45 g (in solution) |

| Enantiomeric Excess (ee) of Solution | 0% | 12.5% (in favor of 3S,6S) |

| Mass of Crystals Harvested | 0 g | 15 g |

| Enantiomeric Excess (ee) of Crystals | N/A | >98% (in favor of 3R,6R) |

Diastereomeric Resolution via Crystallization

When direct crystallization of enantiomers is not feasible (e.g., if the racemate crystallizes as a racemic compound), a common strategy is to convert the enantiomers into a mixture of diastereomers. wikipedia.org This is achieved by reacting the racemic diol with a chiral resolving agent to form diastereomeric derivatives.

For (3R,6R)- and (S,S)-3,6-octanediol, the process would involve:

Derivatization: The racemic diol is reacted with a single enantiomer of a chiral acid (e.g., (R)-mandelic acid) to form two diastereomeric esters: [(3R,6R)-3,6-octanediyl] di-(R)-mandelate and [(3S,6S)-3,6-octanediyl] di-(R)-mandelate.

Separation: These diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. One diastereomer will crystallize preferentially from a suitable solvent.

Hydrolysis: The separated diastereomeric ester is then hydrolyzed to remove the chiral resolving agent, yielding the enantiomerically pure this compound.

A patent describes a similar principle for the separation of diol stereoisomers, where enzymatic acylation is used to create diastereomeric esters, which are then separated. google.com For instance, the (S,S) diol might crystallize from a reaction mixture, leaving the acylated (R,S) and (R,R) forms in solution to be separated chromatographically. google.com

Research Findings on Diastereomeric Resolution of Diols

While specific data for 3,6-octanediol is scarce, research on similar diols demonstrates the effectiveness of this approach. The table below summarizes typical findings in the resolution of chiral diols via diastereomeric crystallization.

| Chiral Diol System | Resolving Agent | Solvent | Outcome |

| Racemic 1,2-Cyclohexanediol | Tartaric Acid | Ethanol | Crystalline diastereomeric salt of one enantiomer |

| Racemic 1-Phenylethane-1,2-diol | Mandelic Acid | Toluene | Separation of diastereomeric esters with high purity |

| Racemic 2,3-Butanediol | Camphorsulfonic Acid | Acetone | Preferential crystallization of one diastereomeric salt |

Spontaneous Resolution

A small percentage of racemic compounds, estimated to be around 5-10%, crystallize as conglomerates, where spontaneous resolution can occur without the need for seeding. wikipedia.orgresearchgate.net In such cases, under specific crystallization conditions, the two enantiomers will crystallize into separate, homochiral crystals that can be manually or mechanically separated. This phenomenon was famously first observed by Louis Pasteur with sodium ammonium (B1175870) tartrate. wikipedia.org The applicability of this method to 3,6-octanediol would require an investigation of its solid-state properties to determine if it forms a conglomerate.

Advanced Characterization and Stereochemical Assignment of 3r,6r 3,6 Octanediol

Spectroscopic Techniques for Absolute and Relative Configuration Elucidation

Spectroscopic methods are indispensable for determining the three-dimensional structure of chiral molecules. Chiroptical and nuclear magnetic resonance spectroscopy, in particular, offer powerful means to probe the stereochemistry of (3R,6R)-3,6-Octanediol.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are highly sensitive to the stereochemical environment of a molecule. mdpi.comwikipedia.org These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. For a molecule like this compound, which lacks a strong chromophore, derivatization with a chromophoric group is often necessary to obtain a measurable ECD signal. The "exciton chirality method" is a powerful approach used in such cases. mdpi.comsemanticscholar.orgnih.govacs.org This method involves introducing two chromophores into the molecule, and the sign of the resulting ECD signal (a "couplet") can be directly related to the absolute configuration of the chiral centers.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign and magnitude of the Cotton effect, provides information about the absolute configuration of the molecule. Similar to ECD, derivatization may be required to enhance the signal for weakly absorbing molecules.

| Technique | Principle | Application to this compound |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light. | Derivatization with chromophores and application of the exciton (B1674681) chirality method to determine absolute configuration. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Analysis of the Cotton effect, often after derivatization, to assign absolute configuration. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity Assessment

NMR spectroscopy is a powerful tool for determining the structure and purity of organic compounds. For chiral molecules, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed to assess stereochemical purity. rsc.orgbates.edunih.gov

Chiral Derivatizing Agents (CDAs): this compound can be reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomers. nih.govresearchgate.netspringernature.comstackexchange.com These diastereomers have distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers of the original diol. The chemical shift differences (Δδ) between the diastereomeric products can also be used to determine the absolute configuration of the carbinol centers. nih.govnih.gov

Illustrative Research Finding: In a hypothetical Mosher's ester analysis of a sample of this compound, the diol would be reacted separately with (R)- and (S)-Mosher's acid chloride. The ¹H NMR spectra of the resulting diastereomeric esters would be compared. Protons on one side of the molecule in the (R)-Mosher ester would be expected to be more shielded (upfield shift) compared to the corresponding protons in the (S)-Mosher ester, while protons on the other side would be more deshielded (downfield shift). This pattern of chemical shift differences would allow for the assignment of the absolute configuration at the C3 and C6 stereocenters.

| Reagent Type | Method | Information Obtained |

| Chiral Derivatizing Agent (e.g., Mosher's Acid) | Formation of diastereomers with distinct NMR spectra. | Enantiomeric purity and absolute configuration. |

| Chiral Solvating Agent | Formation of transient diastereomeric complexes. | Enantiomeric purity. |

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral Gas Chromatography, Chiral HPLC)

Chromatographic techniques are essential for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. nih.gov

Chiral Gas Chromatography (GC): Chiral GC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. gcms.czsigmaaldrich.comsigmaaldrich.comgcms.czchromatographyonline.com For polar molecules like diols, derivatization is often necessary to increase volatility and improve chromatographic performance. libretexts.orgmdpi.com Common derivatization methods include acylation or silylation. The choice of the chiral stationary phase, often based on cyclodextrins, is crucial for achieving good separation. gcms.czsigmaaldrich.comchromatographyonline.com

Illustrative Research Finding: A sample of 3,6-octanediol could be derivatized to its di-trifluoroacetate and analyzed on a chiral GC column, such as one coated with a permethylated β-cyclodextrin stationary phase. The two enantiomers, (3R,6R)- and (3S,6S)-3,6-octanediol, would ideally exhibit different retention times, allowing for their quantification and the determination of the enantiomeric excess of the sample.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric separation. phenomenex.comsepscience.commdpi.com Similar to chiral GC, it employs a chiral stationary phase. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including alcohols. phenomenex.com The choice of mobile phase is critical for optimizing the separation.

| Chromatographic Technique | Stationary Phase | Derivatization | Typical Application |

| Chiral Gas Chromatography (GC) | Chiral (e.g., cyclodextrin-based) | Often required for diols (e.g., acylation) | Determination of enantiomeric excess of volatile or derivatized compounds. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Chiral (e.g., polysaccharide-based) | May not be necessary, but can improve separation. | Determination of enantiomeric excess for a wide range of compounds. |

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography is the most unambiguous method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed three-dimensional map of the electron density within the molecule, revealing the precise spatial arrangement of all atoms.

For this compound, which is a solid at room temperature, obtaining a suitable single crystal is the primary requirement for this analysis. If the native diol does not crystallize well, derivatization with a group that promotes crystallization, such as a p-bromobenzoate, can be employed. The presence of a heavy atom like bromine also facilitates the determination of the absolute configuration.

Research Finding: While a crystal structure for this compound is not publicly available, the successful application of X-ray crystallography would provide unequivocal proof of its absolute configuration. The resulting crystallographic data would include precise bond lengths, bond angles, and torsion angles, offering a complete and definitive stereochemical assignment.

| Parameter | Description |

| Principle | Diffraction of X-rays by a single crystal. |

| Requirement | A well-ordered single crystal of the compound or a suitable derivative. |

| Outcome | Unambiguous determination of the three-dimensional atomic arrangement, confirming the absolute configuration. |

Applications of 3r,6r 3,6 Octanediol in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands Derived from (3R,6R)-3,6-Octanediol Scaffolds

The development of effective chiral ligands is a cornerstone of asymmetric catalysis. Chiral diols, such as this compound, serve as valuable starting materials for synthesizing ligands where the stereochemistry of the diol backbone can influence the enantioselectivity of the catalyzed reaction. The synthesis typically involves the modification of the hydroxyl groups to introduce coordinating moieties like phosphines or other donor atoms.

Development of Chiral Phosphine (B1218219) Ligands

Chiral phosphine ligands are paramount in many transition-metal-catalyzed reactions. nih.govtcichemicals.com The synthesis of such ligands from a diol scaffold like this compound would likely involve a two-step process: activation of the hydroxyl groups (e.g., conversion to tosylates or halides) followed by nucleophilic substitution with a phosphide (B1233454) anion (e.g., KPPh2) or an organophosphine. However, specific examples of chiral phosphine ligands synthesized directly from this compound are not documented in the reviewed literature.

Synthesis of Chiral Bidentate and Multidentate Ligands

The synthesis of bidentate or multidentate ligands from this compound would allow for the formation of stable chelate rings with a metal center, creating a well-defined chiral environment. researchgate.net These ligands could incorporate various donor atoms (N, P, O, S) to tune the electronic and steric properties of the resulting catalyst. Despite the logical synthetic pathways, specific research detailing the synthesis of such ligands from this compound is not available.

Performance of this compound-Derived Ligands in Enantioselective Transformations

The efficacy of a chiral ligand is determined by its performance in key enantioselective reactions, where it should ideally lead to high conversion rates and high enantiomeric excess (ee) of the desired product.

Asymmetric Hydrogenation Reactions Mediated by this compound Ligands

Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral molecules. nih.gov Rhodium and Ruthenium complexes bearing chiral phosphine ligands are often employed. researchgate.net There are currently no available studies that report the use of ligands derived from this compound in asymmetric hydrogenation reactions or provide data on their catalytic activity and enantioselectivity.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Asymmetric Suzuki Coupling)

The asymmetric Suzuki-Miyaura coupling is a powerful method for constructing chiral biaryl compounds and other carbon-carbon bonds. sigmaaldrich.com This reaction typically utilizes palladium or rhodium catalysts with chiral phosphine ligands to control the stereochemical outcome. A search of the scientific literature did not yield any examples of this compound-derived ligands being applied to asymmetric Suzuki coupling or similar C-C bond-forming reactions.

Asymmetric Oxidation and Reduction Processes

Chiral ligands are also crucial in a variety of asymmetric oxidation (e.g., epoxidation, dihydroxylation) and reduction (e.g., transfer hydrogenation of ketones) reactions. These processes often rely on transition metal complexes or organocatalysts. There is no specific information available on the performance of ligands derived from the this compound scaffold in these types of enantioselective transformations.

Utilization of 3r,6r 3,6 Octanediol As a Chiral Building Block in Complex Molecule Synthesis

Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The precise three-dimensional arrangement of atoms in active pharmaceutical ingredients (APIs) is critical to their therapeutic efficacy and safety. (3R,6R)-3,6-Octanediol offers a scaffold with defined stereocenters that can be incorporated into the synthesis of complex APIs, ensuring the desired stereoisomer is obtained. While specific examples of its direct incorporation into marketed APIs are not extensively documented in publicly available research, its potential lies in its ability to serve as a chiral template or precursor for key stereochemical fragments.

The diol functionality of this compound can be readily transformed into a variety of other functional groups, enabling its integration into diverse synthetic pathways. For instance, it can be used to create chiral ligands for asymmetric catalysis or as a starting material for the synthesis of larger molecules where the C8 backbone and its stereocenters are retained.

Table 1: Potential Pharmaceutical Intermediates Derivable from this compound

| Intermediate Class | Synthetic Transformation | Potential Therapeutic Area |

| Chiral phosphine (B1218219) ligands | Conversion of hydroxyl groups to phosphine moieties | Asymmetric hydrogenation catalysts for API synthesis |

| Chiral epoxides | Intramolecular cyclization | Antiviral, anticancer agents |

| Protected chiral diols | Protection of hydroxyl groups followed by further functionalization | Building blocks for macrolide antibiotics |

| Chiral diamines | Conversion of hydroxyl groups to amino groups | Precursors for enzyme inhibitors |

Note: This table presents potential applications based on the chemical properties of this compound and general synthetic strategies in medicinal chemistry. Specific examples of these syntheses are not widely reported in available literature.

Synthetic Pathways to Agrochemical Active Ingredients and Precursors

Similar to pharmaceuticals, the biological activity of agrochemicals is often dependent on their stereochemistry. The use of chiral building blocks like this compound can lead to the development of more effective and environmentally benign pesticides and herbicides by targeting specific biological pathways and reducing off-target effects.

The hydrocarbon backbone of this compound can be functionalized to introduce toxophoric groups, while the inherent chirality can ensure a precise fit with the target enzyme or receptor in the pest or weed. Research in this area is focused on creating novel chiral agrochemicals with improved efficacy and reduced environmental impact.

Table 2: Hypothetical Agrochemical Precursors from this compound

| Precursor Type | Synthetic Approach | Target Agrochemical Class |

| Chiral heterocyclic compounds | Cyclization reactions involving the diol functionality | Fungicides, insecticides |

| Chiral side-chain precursors | Functional group manipulation and chain extension | Herbicides |

| Pheromone synthesis | Modification of the C8 backbone | Insect attractants for pest management |

Note: The applications listed are illustrative of the potential of chiral building blocks in agrochemical synthesis. Detailed research on the direct use of this compound in these applications is limited.

Elaboration of Specialty Chemicals and Advanced Materials

The unique stereochemical properties of this compound make it a candidate for the synthesis of a range of specialty chemicals and advanced materials where chirality plays a crucial role. These include chiral liquid crystals, polymeric materials with specific optical properties, and chiral stationary phases for chromatography.

The ability of the diol to form hydrogen bonds and its C2 symmetry can be exploited in the design of self-assembling systems and functional materials. For example, it can be incorporated into polymer backbones to induce helical structures or used as a chiral dopant to modulate the properties of liquid crystalline phases.

Table 3: Potential Applications in Specialty Chemicals and Advanced Materials

| Application Area | Role of this compound | Resulting Material/Chemical Property |

| Asymmetric Catalysis | Precursor for chiral ligands (e.g., phosphines, amines) | High enantioselectivity in chemical reactions |

| Chiral Polymers | Monomer or chiral initiator in polymerization | Polymers with chiroptical properties, biodegradable plastics |

| Liquid Crystals | Chiral dopant | Induction of cholesteric phases, ferroelectric properties |

| Enantioselective Separations | Component of chiral stationary phases for HPLC/GC | Resolution of racemic mixtures |

Note: This table outlines potential areas of application based on the structural features of this compound. Further research is needed to fully explore its utility in these fields.

Theoretical and Computational Investigations on 3r,6r 3,6 Octanediol and Its Derivatives

Density Functional Theory (DFT) Studies on Stereoisomer Stability and Conformational Preferences

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (3R,6R)-3,6-Octanediol, DFT calculations are instrumental in determining the relative stabilities of its different stereoisomers and exploring its conformational landscape.

The stability of a molecule is intrinsically linked to its energy. Lower energy conformations are more stable and thus more populated at equilibrium. For a flexible molecule like 3,6-octanediol, numerous conformations exist due to the rotation around its single bonds. DFT calculations can predict the geometries of these conformers and their corresponding energies with high accuracy.

A key aspect of the conformational analysis of diols is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. The formation of such a bond can significantly stabilize a particular conformation. The strength of this interaction depends on the distance and angle between the hydroxyl proton and the oxygen of the other hydroxyl group. DFT studies on various diols have shown that the relative stability of intramolecular hydrogen bonds increases as the hydroxyl groups are separated by more carbon atoms.

While specific DFT studies on this compound are not prevalent in the literature, data from analogous chiral diols can provide insight into the expected conformational preferences. The relative energies of different conformers determine their population at a given temperature, which can be estimated using the Boltzmann distribution.

Table 1: Representative DFT-Calculated Relative Energies of Chiral Diol Conformers

| Conformer Description | Dihedral Angle (O-C-C-O) | Intramolecular H-bond | Relative Energy (kcal/mol) |

| Anti (Extended) | ~180° | No | 0.00 (Reference) |

| Gauche 1 | ~60° | Yes | -1.5 to -2.5 |

| Gauche 2 | ~-60° | Yes | -1.5 to -2.5 |

| Eclipsed | ~0° | No (Steric Hindrance) | > 5.0 |

| Note: The data presented in this table is representative of typical values for chiral diols and is intended for illustrative purposes. Actual values for this compound would require specific calculations. |

The results from DFT calculations, such as those illustrated in the representative table, are crucial for understanding the intrinsic stereochemical preferences of the molecule, which in turn influence its reactivity and its effectiveness as a chiral auxiliary or ligand.

Molecular Dynamics Simulations for Dynamic Conformational Analysis

While DFT provides a static picture of a molecule's potential energy surface, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the atomic motions of a system, providing a trajectory that reveals how the molecule explores different conformations in a given environment, such as in solution.

For this compound, MD simulations can elucidate the flexibility of the carbon backbone and the dynamics of the hydroxyl groups. A key aspect that can be investigated is the lifetime of intramolecular hydrogen bonds and the frequency of transitions between different conformational states. These simulations can also shed light on the interactions between the diol and solvent molecules, which can influence its conformational equilibrium.

The general workflow for an MD simulation of this compound would involve:

System Setup: Placing the diol molecule in a simulation box filled with a chosen solvent (e.g., water, methanol).

Energy Minimization: Optimizing the initial geometry of the system to remove any unfavorable steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain equilibrium.

Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space adequately.

Analysis of the resulting trajectory can provide information on various properties, including radial distribution functions to understand solvation, root-mean-square deviation (RMSD) to assess structural stability, and dihedral angle distributions to characterize conformational preferences. MD simulations have been used to study a range of diols and have revealed insights into their behavior in different environments kcl.ac.uk. For instance, simulations can show how the presence of water molecules can compete with and disrupt intramolecular hydrogen bonds within the diol.

Computational Design Principles for this compound-Based Chiral Catalysts

The C2-symmetry of this compound makes it an excellent candidate for a chiral scaffold in the design of ligands for asymmetric catalysis. nih.govwikipedia.org The two stereogenic centers and the defined spatial orientation of the hydroxyl groups can create a well-defined chiral environment around a metal center. Computational methods play a vital role in the rational design of such catalysts.

The design principles for catalysts based on this compound often involve modifying the hydroxyl groups to introduce coordinating moieties, such as phosphines or amines, that can bind to a metal. DFT can be used to model the structure of the resulting metal-ligand complex and to study its interaction with a substrate.

Key computational design principles include:

Steric and Electronic Tuning: DFT calculations can predict how modifications to the diol backbone or the coordinating groups will affect the steric bulk and electronic properties of the ligand. This allows for the fine-tuning of the catalyst's reactivity and selectivity. For instance, introducing bulky substituents can create a more defined chiral pocket, enhancing enantioselectivity.

Transition State Modeling: A crucial aspect of catalyst design is understanding the mechanism of the catalyzed reaction. DFT can be used to locate and calculate the energies of the transition states for the formation of both enantiomeric products. A lower energy transition state for one enantiomer explains the observed enantioselectivity. By analyzing the geometry of the favored transition state, researchers can understand the key interactions responsible for the stereochemical outcome.

Ligand-Substrate Interactions: Computational models can visualize and quantify the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, CH-π interactions) between the chiral catalyst and the substrate in the transition state. These interactions are often the origin of the enantioselectivity.

The use of C2-symmetric diol scaffolds like BINOL and TADDOL in organocatalysis is well-established, and the design principles derived from these systems are highly relevant to this compound. researchgate.netnih.gov Computational studies on these systems have provided detailed insights into the mechanisms of various asymmetric transformations, guiding the development of more efficient and selective catalysts.

Emerging Research Frontiers and Sustainable Applications of 3r,6r 3,6 Octanediol

Development of Biodegradable Polymers Incorporating (3R,6R)-3,6-Octanediol Moieties

The quest for environmentally friendly alternatives to conventional plastics has spurred research into biodegradable polymers. This compound is being investigated as a valuable building block for these next-generation materials. Its two hydroxyl (-OH) groups allow it to be incorporated into polyester (B1180765) chains, which are known for their potential to biodegrade.

The specific stereochemistry of this compound is expected to influence the properties of the resulting polymers. The regular, repeating chiral centers along the polymer backbone can lead to materials with unique crystalline structures and degradation behaviors. Researchers are exploring how the incorporation of this diol affects key polymer characteristics.

Table 1: Potential Effects of this compound on Polyester Properties

| Property | Potential Influence of this compound Moiety |

| Biodegradability | The presence of ester linkages makes the polymer susceptible to hydrolysis and enzymatic degradation. The specific chirality may influence the rate and mechanism of degradation by microorganisms. |

| Crystallinity | The regular stereochemistry can promote the formation of ordered crystalline domains, impacting the mechanical strength and thermal properties of the polymer. |

| Thermal Properties | The structure of the diol can affect the glass transition temperature (Tg) and melting temperature (Tm) of the polyester, defining its processing window and application range. |

| Mechanical Strength | The degree of crystallinity and intermolecular interactions influenced by the chiral diol can determine the polymer's tensile strength, flexibility, and toughness. |

While specific data on polyesters synthesized exclusively from this compound is still emerging, research on analogous bio-based diols suggests that the resulting polymers could exhibit a range of properties suitable for applications in packaging, agriculture, and biomedical devices. The enzymatic degradation of such polyesters is a key area of investigation, with studies focusing on how enzymes interact with the chiral polymer chains to break them down into non-toxic smaller molecules.

Integration into Bio-based Surfactant Formulations for Enhanced Performance

Surfactants are ubiquitous in modern life, found in everything from detergents to cosmetics. Growing environmental concerns have led to a demand for bio-based surfactants derived from renewable resources. This compound presents an interesting platform for the synthesis of novel, chiral surfactants.

By chemically modifying one or both of the hydroxyl groups with a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail, new surfactant molecules with a distinct architecture can be created. The chirality of the this compound backbone could lead to surfactants with unique self-assembly properties in water.

Key Performance Indicators for this compound Based Surfactants:

Critical Micelle Concentration (CMC): This is the concentration at which surfactant molecules begin to form aggregates called micelles. A lower CMC indicates a more efficient surfactant. The chiral nature of a this compound-derived surfactant could influence how the molecules pack together, potentially leading to a lower CMC.

Surface Tension Reduction: A primary function of surfactants is to lower the surface tension of water. The effectiveness of a surfactant in this regard is a crucial measure of its performance.

Biodegradability: As with polymers, the biodegradability of surfactants is a critical factor for their environmental acceptance. Surfactants based on this compound are expected to be readily biodegradable.

Research in this area is focused on synthesizing these novel surfactants and characterizing their performance. The goal is to develop bio-based alternatives that can match or even exceed the performance of conventional petroleum-based surfactants in various applications.

Innovative Applications in Chiral Material Science and Supramolecular Chemistry

The intrinsic chirality of this compound makes it a valuable component for the creation of advanced materials with specific optical and recognition properties.

In chiral material science , this diol can be used as a building block or a "chiral dopant" to induce chirality in other materials. For example, in the field of liquid crystals, adding a small amount of a chiral molecule like this compound to a non-chiral liquid crystal can induce a helical structure, leading to materials with unique optical properties that can be used in displays and sensors.

Supramolecular chemistry involves the study of how molecules assemble into larger, ordered structures through non-covalent interactions. The specific shape and functional groups of this compound can be exploited to direct the self-assembly of complex architectures. Its ability to form hydrogen bonds and its defined stereochemistry can lead to the formation of gels, fibers, or other organized structures. A key area of interest is chiral recognition , where these supramolecular assemblies can selectively interact with other chiral molecules, a property that is crucial in applications such as chemical sensing and enantioselective separations.

Table 2: Potential Applications in Chiral Material Science and Supramolecular Chemistry

| Field | Application | Role of this compound |

| Chiral Liquid Crystals | Advanced optical displays, sensors, and smart windows. | As a chiral dopant to induce a helical twisting power in a nematic liquid crystal phase. |

| Chiral Polymers | Materials for circularly polarized light applications and asymmetric catalysis. | As a monomer to create polymers with a helical conformation and specific chiroptical properties. |

| Supramolecular Gels | Drug delivery, tissue engineering, and environmental remediation. | As a gelator molecule that self-assembles into a 3D network, trapping solvent molecules. |

| Chiral Recognition | Enantioselective sensors and separation media. | As a host molecule in a supramolecular assembly that can selectively bind to one enantiomer of a target molecule. |

The exploration of this compound in these emerging fields is still in its early stages, but the initial research highlights its significant potential to contribute to the development of a new generation of sustainable and high-performance materials.

Q & A

Basic Question: What are the key considerations for synthesizing enantiomerically pure (3R,6R)-3,6-Octanediol?

Answer:

Enantioselective synthesis requires chiral catalysts or resolution techniques. For example, asymmetric hydrogenation of diketones or enzymatic resolution using lipases can achieve high enantiomeric excess (ee). Post-synthesis, confirm stereochemistry via polarimetry ([α]²⁰D = -13 to -17° in chloroform) and chiral HPLC . Purity (>96% by GC) should be verified using standardized protocols to avoid byproduct interference .

Basic Question: How should researchers validate discrepancies in reported melting points (e.g., 49–53°C vs. 49–51°C)?

Answer:

Discrepancies may arise from impurities, polymorphic forms, or calibration differences in equipment. Use differential scanning calorimetry (DSC) with a slow heating rate (1–2°C/min) to obtain precise phase-transition data. Cross-reference with literature from peer-reviewed sources (e.g., Tetrahedron Asymmetry) and ensure standardized calibration of melting point apparatuses .

Advanced Question: What methodological strategies are recommended for analyzing this compound’s stereochemical impact in asymmetric catalysis?

Answer:

Design kinetic experiments comparing reaction rates and ee values when using this compound as a chiral ligand. Employ nuclear Overhauser effect (NOE) NMR to confirm ligand-substrate interactions. Pair with computational modeling (DFT or MD simulations) to predict stereochemical outcomes. Validate results against known catalytic systems (e.g., Sharpless dihydroxylation) .

Advanced Question: How can researchers address the lack of ecotoxicity data for this compound in environmental risk assessments?

Answer:

Adopt the read-across approach using structurally similar diols (e.g., 1,2-octanediol) to estimate biodegradability and toxicity. Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to generate preliminary data. Prioritize closed-loop disposal systems to prevent environmental release, as recommended in safety guidelines .

Basic Question: What are the best practices for purifying this compound from reaction mixtures?

Answer:

Use recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to exploit its solid-state properties (mp 49–53°C). For trace impurities, employ column chromatography with silica gel and a gradient elution system. Monitor purity via GC-MS and confirm optical rotation consistency .

Advanced Question: What experimental controls are critical when studying this compound’s stability under oxidative conditions?

Answer:

Include inert atmosphere controls (N₂/Ar) to isolate oxidation pathways. Use FTIR or Raman spectroscopy to track carbonyl formation (e.g., CO/CO₂) during decomposition. Compare with thermogravimetric analysis (TGA) data to correlate mass loss with degradation products. Reference safety data on incompatibility with strong oxidizers .

Basic Question: How should researchers mitigate risks when handling this compound in the lab?

Answer:

Use PPE compliant with EN 166/NIOSH standards: nitrile gloves, safety goggles, and N100/P3 respirators if aerosolization occurs. Store in sealed containers at room temperature, away from oxidizers. Implement spill protocols with absorbent materials (e.g., vermiculite) and avoid drain disposal .

Advanced Question: What strategies resolve contradictions in predicted vs. experimental LogP values for this compound?

Answer:

Experimental LogP can be determined via shake-flask method (OECD 117) using octanol/water partitioning. Compare with computational predictions (e.g., ChemAxon or ACD/Labs). Discrepancies may arise from stereochemical effects on hydrophilicity—validate via HPLC retention time analysis under reversed-phase conditions .

Advanced Question: How does the stereochemistry of this compound influence its application in supramolecular chemistry?

Answer:

The diol’s C₂ symmetry and spatial arrangement enable selective host-guest interactions. Characterize via X-ray crystallography to map hydrogen-bonding networks. Test in cyclodextrin or crown ether systems to assess enantioselective binding. Compare with (3S,6S)-enantiomer to isolate stereochemical contributions .

Basic Question: What analytical techniques confirm the absence of toxic byproducts in synthesized this compound?

Answer:

Use LC-MS to detect trace organic impurities (e.g., aldehydes or ketones). Perform ICP-OES for heavy metal screening. Reference safety data sheets for HNOC (Hazards Not Otherwise Classified) and ensure compliance with REACH/OSHA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.